molecular formula C18H18N4O B4423390 N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide

N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide

Cat. No. B4423390
M. Wt: 306.4 g/mol
InChI Key: UTBNMOOPYLRIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and migration. PP-1 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide selectively inhibits the activity of Src family kinases by binding to their ATP-binding site. Src family kinases are activated by phosphorylation, and their activity is regulated by a complex network of signaling pathways. Inhibition of Src family kinases by this compound disrupts these signaling pathways, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion. In immune cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and autoimmune responses. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide has several advantages as a research tool. It is a potent and selective inhibitor of Src family kinases, making it an ideal tool for studying the role of these kinases in various cellular processes. However, this compound also has some limitations. It is a synthetic compound that may have off-target effects, and its use in vivo may be limited by its poor pharmacokinetic properties.

Future Directions

There are several future directions for research on N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the identification of novel targets for this compound, which may have therapeutic potential for various diseases. The development of new delivery methods for this compound may also improve its pharmacokinetic properties and increase its efficacy in vivo. Finally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential for various diseases.

Scientific Research Applications

N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is cancer. Src family kinases are overexpressed in many types of cancer, and their inhibition by this compound has been shown to inhibit cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential as an anti-inflammatory and immunosuppressive agent. Inhibition of Src family kinases by this compound has been shown to reduce inflammation and autoimmune responses in animal models.

properties

IUPAC Name

N-propyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-9-19-18(23)15-6-7-16(20-12-15)13-4-3-5-14(11-13)17-8-10-21-22-17/h3-8,10-12H,2,9H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBNMOOPYLRIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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